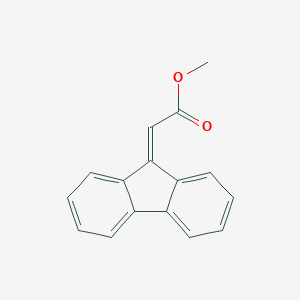

Methyl 9-fluorenylideneacetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-fluoren-9-ylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-16(17)10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKWDADOWDCWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352895 | |

| Record name | Methyl 9-fluorenylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146967-87-5 | |

| Record name | Methyl 9-fluorenylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 9 Fluorenylideneacetate

Established Synthetic Pathways

Traditional methods for the synthesis of Methyl 9-fluorenylideneacetate primarily rely on olefination reactions of 9-fluorenone (B1672902). These methods are well-documented and involve multi-step sequences, although one-pot variations have also been explored to improve reaction efficiency.

Multi-Step Synthetic Sequences

The most common multi-step syntheses involve the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both methods are foundational in organic chemistry for the formation of carbon-carbon double bonds.

The Wittig reaction utilizes a phosphonium (B103445) ylide, specifically methyl (triphenylphosphoranylidene)acetate, to convert the carbonyl group of 9-fluorenone into the desired exocyclic double bond. masterorganicchemistry.comwikipedia.org This process typically involves two discrete steps: the preparation of the phosphonium salt from triphenylphosphine (B44618) and methyl haloacetate, followed by deprotonation with a strong base to form the ylide, which then reacts with 9-fluorenone. libretexts.org A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can complicate product purification. delval.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that employs a phosphonate (B1237965) carbanion, generated from a phosphonate ester such as methyl diethylphosphonoacetate. wikipedia.org This method offers several advantages over the classic Wittig reaction. The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides, and the resulting dialkylphosphate byproduct is water-soluble, facilitating a much simpler purification process. organic-chemistry.org Furthermore, the HWE reaction with stabilized phosphonates, like the one used to synthesize Methyl 9-fluorenylideneacetate, typically exhibits high E-selectivity, leading to the preferential formation of the trans-isomer. wikipedia.org

| Reaction | Key Reagents | Typical Base | Solvent | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Wittig Reaction | 9-fluorenone, Methyl (triphenylphosphoranylidene)acetate | n-BuLi, NaH, NaOMe | THF, Diethyl ether | Wide applicability for C=C bond formation. wikipedia.org | Difficult removal of triphenylphosphine oxide byproduct. delval.edu |

| Horner-Wadsworth-Emmons Reaction | 9-fluorenone, Methyl diethylphosphonoacetate | NaH, NaOEt, K2CO3 | THF, DMF, Ethanol | Water-soluble byproduct, often higher yields, E-selective. wikipedia.orgorganic-chemistry.org | Phosphonate reagent can be more expensive. |

One-Pot Reaction Strategies

To streamline the synthetic process, reduce waste, and improve time efficiency, one-pot reaction strategies have been developed. These methods combine multiple reaction steps into a single procedural sequence without the isolation of intermediates.

A notable example is the development of one-pot aqueous Wittig reactions. Research has demonstrated that Wittig reactions can be performed in a single vessel by mixing an aldehyde or ketone, an α-bromoester, and triphenylphosphine in an aqueous solution of sodium bicarbonate. sciepub.com This approach could be adapted for the synthesis of Methyl 9-fluorenylideneacetate from 9-fluorenone, methyl bromoacetate, and triphenylphosphine. Such a procedure would not only simplify the process but also align with green chemistry principles by utilizing water as the solvent. sciepub.com

| Strategy | Starting Materials | Solvent System | Potential Yield | Stereoselectivity |

|---|---|---|---|---|

| Aqueous One-Pot Wittig-type Reaction | 9-fluorenone, Methyl bromoacetate, Triphenylphosphine | Aqueous NaHCO3 | High | High E-selectivity reported for similar systems. sciepub.com |

Catalytic Approaches in Synthesis

Catalytic methods, particularly those involving transition metals, represent a more modern and atom-economical approach to the synthesis of complex organic molecules like Methyl 9-fluorenylideneacetate.

Palladium-Catalyzed Reaction Development

Palladium catalysis has been instrumental in developing novel synthetic routes to 9-fluorenylidene derivatives. One prominent strategy involves the palladium-catalyzed coupling of 2-iodobiphenyls with alkenyl bromides. rsc.org To produce Methyl 9-fluorenylideneacetate via this method, 2-iodobiphenyl (B1664525) would be reacted with methyl 2-bromoacrylate. The reaction mechanism is proposed to proceed through a cascade involving C-H activation, oxidative addition, reductive elimination, and a final intramolecular Heck coupling to form the fluorene (B118485) scaffold. rsc.orgresearchgate.net

The intramolecular Mizoroki-Heck reaction is another powerful palladium-catalyzed tool for constructing carbocyclic and heterocyclic systems. chim.it It is particularly effective for creating sterically congested quaternary carbon centers, such as the C9 position in the fluorene ring system. nih.govprinceton.edu This reaction involves the cyclization of a precursor molecule containing both an aryl halide and an alkene moiety, tethered together. For the synthesis of Methyl 9-fluorenylideneacetate, a suitable precursor would be a 2-halo-2'-(alkenyl)biphenyl derivative.

| Reaction Type | Reactants | Catalyst System | Key Mechanistic Steps |

|---|---|---|---|

| Intermolecular Coupling/Intramolecular Heck | 2-Iodobiphenyl, Methyl 2-bromoacrylate | Pd(OAc)2, PPh3, Base (e.g., Cs2CO3) | C-H activation, Intramolecular Heck coupling. rsc.org |

| Intramolecular Heck Reaction | Substituted 2-halo-2'-(alkenyl)biphenyl | Pd(0) source (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base | Oxidative addition, Migratory insertion, β-Hydride elimination. chim.it |

Transition Metal-Mediated Synthetic Routes

While palladium is the most extensively studied transition metal for the synthesis of fluorenylidene derivatives, other transition metals have been investigated for related olefination reactions. For instance, iridium-catalyzed reductive Horner-Wadsworth-Emmons olefinations have been reported, although these are typically applied to the conversion of esters to α,β-unsaturated esters and may not be directly applicable to the synthesis from 9-fluorenone. organic-chemistry.org The vast majority of catalytic research in this specific area, however, remains focused on palladium due to its high efficiency and functional group tolerance. princeton.edu

Green Chemistry Principles in Synthesis Optimization

Efforts to make the synthesis of Methyl 9-fluorenylideneacetate more environmentally benign have focused on several key principles of green chemistry, including the use of alternative solvents, energy sources, and the development of one-pot procedures.

The aforementioned one-pot aqueous Wittig reaction is a prime example, replacing volatile organic solvents with water. sciepub.com Additionally, solvent-free Wittig reactions have been developed, where the reaction occurs by grinding solid reactants or in a melt, significantly reducing solvent waste. semanticscholar.org

The use of alternative energy sources such as ultrasound and microwave irradiation has also been explored for Wittig and HWE reactions. researchgate.net Sonochemistry, the application of ultrasound to chemical reactions, can lead to dramatically reduced reaction times and increased yields through the phenomenon of acoustic cavitation. nih.govnih.gov These non-classical conditions offer a pathway to more energy-efficient and faster syntheses. researchgate.net The preparation of the precursor 9-fluorenone itself has also been optimized using green methods, such as phase-transfer catalytic oxidation of fluorene using oxygen as the oxidant and recycling the solvent and catalyst system. google.comwipo.intgoogle.com

| Green Chemistry Approach | Methodology | Key Advantages |

|---|---|---|

| Alternative Solvents | Aqueous Wittig Reaction | Eliminates volatile organic solvents, simplifies workup. sciepub.com |

| Solvent-Free Conditions | Solid-state or melt Wittig Reaction | Drastically reduces solvent waste, high atom economy. semanticscholar.org |

| Alternative Energy Sources | Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. researchgate.netnih.gov |

| Process Intensification | One-Pot Syntheses | Reduces waste from intermediate purification steps, saves time and resources. sciepub.com |

Solvent-Free Reaction Conditions Exploration

The exploration of solvent-free, or solid-state, reaction conditions represents a significant advancement in green chemistry. These methods aim to reduce or eliminate the use of volatile organic solvents, which are often hazardous and environmentally damaging. The Knoevenagel condensation is a particularly suitable candidate for adaptation to solvent-free conditions for the synthesis of compounds like Methyl 9-fluorenylideneacetate. mdpi.com

In this context, the reaction involves heating a mixture of 9-fluorenone and an active methylene (B1212753) compound, such as methyl acetate (B1210297), with a solid base catalyst. The absence of a solvent necessitates higher temperatures to facilitate the interaction between the solid reactants. Various catalysts have been investigated for their efficacy in promoting the condensation under these conditions. Biogenic carbonates and other solid bases have demonstrated catalytic activity in similar solventless Knoevenagel reactions. mdpi.com The efficiency of the reaction is highly dependent on the choice of catalyst, reaction temperature, and reaction time.

Table 1: Representative Data for Solvent-Free Knoevenagel Condensation

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Basic Alumina | 100 | 4 | 65 |

| 2 | Potassium Carbonate | 120 | 3 | 72 |

| 3 | Biogenic Calcium Carbonate | 100 | 5 | 68 |

Note: The data in this table is illustrative and compiled from general findings on solvent-free Knoevenagel reactions.

Microwave-Assisted Synthesis Investigations

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.gov This method utilizes microwave energy to heat the reaction mixture directly and efficiently through a process known as dielectric heating. nih.gov For the synthesis of Methyl 9-fluorenylideneacetate, both the Wittig and Horner-Wadsworth-Emmons reactions can be significantly enhanced by microwave irradiation. researchgate.net

Microwave assistance can dramatically reduce reaction times from several hours under conventional heating to just a few minutes. mdpi.com This rapid heating also often leads to higher product yields and cleaner reaction profiles with fewer side products. The reaction is typically carried out in a sealed vessel suitable for microwave synthesis, using a small amount of a high-boiling point, polar solvent that can effectively absorb microwave energy. The choice of solvent, catalyst, and the power and duration of the microwave irradiation are critical parameters that are optimized to achieve the best results. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted HWE Synthesis

| Method | Heating | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Conventional | Oil Bath | Toluene | 8 hours | 75 |

Note: The data in this table is illustrative, based on typical improvements observed in microwave-assisted synthesis compared to conventional methods.

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of Methyl 9-fluorenylideneacetate, a systematic purification process is required to isolate the compound from byproducts and unreacted starting materials. The specific techniques employed depend on the synthetic route used.

A significant advantage of the Horner-Wadsworth-Emmons (HWE) reaction is the straightforward removal of its primary phosphorus byproduct. wikipedia.orguta.edu The dialkyl phosphate (B84403) salt formed is water-soluble and can be easily separated from the crude organic product through an aqueous extraction or wash. organic-chemistry.org

For most synthetic preparations, column chromatography is the primary method for purification. Silica (B1680970) gel is typically used as the stationary phase, and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is used to separate the non-polar product from more polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

After chromatography, recrystallization is often performed as a final step to obtain highly pure, crystalline Methyl 9-fluorenylideneacetate. A suitable solvent, such as methanol (B129727) or ethanol, is chosen in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. nih.gov The purity of the final product can be confirmed by its sharp melting point, which is reported to be in the range of 108-112 °C. chemicalbook.com

Table 3: Summary of Purification Techniques

| Technique | Purpose | Description |

|---|---|---|

| Aqueous Extraction | Byproduct Removal (HWE) | The crude product is dissolved in an organic solvent and washed with water or brine to remove water-soluble byproducts like dialkyl phosphate salts. |

| Column Chromatography | Primary Purification | Separation of the target compound from unreacted starting materials and other byproducts based on polarity differences using a silica gel column. |

Chemical Reactivity and Transformation Mechanisms of Methyl 9 Fluorenylideneacetate

Nucleophilic and Electrophilic Reactivity Profiles

The electronic nature of Methyl 9-fluorenylideneacetate is dictated by the interplay between the electron-withdrawing methyl acrylate (B77674) group and the electron-donating fluorene (B118485) ring system. This results in a polarized exocyclic double bond, with the carbon atom of the fluorene ring being electrophilic and the carbon atom of the acrylate moiety being nucleophilic. This polarization governs the compound's reactivity towards both nucleophiles and electrophiles.

Hydrolysis Pathways and Mechanistic Studies

The ester functionality in Methyl 9-fluorenylideneacetate is susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding carboxylic acid, 9-fluorenylideneacetic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the departure of the methoxide (B1231860) leaving group and the formation of a carboxylate salt. Protonation of the carboxylate during acidic workup yields the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfer steps, methanol (B129727) is eliminated, and the carboxylic acid is formed. The acid-catalyzed hydrolysis is a reversible process.

| Condition | Reagents | Mechanism | Product |

| Basic | NaOH, H₂O | Nucleophilic Acyl Substitution | 9-fluorenylideneacetic acid |

| Acidic | H₃O⁺, H₂O | Acid-Catalyzed Nucleophilic Acyl Substitution | 9-fluorenylideneacetic acid |

Reactions with Organometallic Reagents

The electrophilic nature of the exocyclic double bond and the carbonyl carbon makes Methyl 9-fluorenylideneacetate a versatile substrate for reactions with various organometallic reagents.

Organolithium and Grignard Reagents: These strong nucleophiles can add to both the carbonyl group and the exocyclic double bond (conjugate addition). The reaction pathway is often dependent on the specific reagent and reaction conditions. Addition to the carbonyl group leads to the formation of a tertiary alcohol after acidic workup. Conjugate addition, on the other hand, results in the formation of a new carbon-carbon bond at the 9-position of the fluorene ring.

Organocuprates (Gilman Reagents): Organocuprates are softer nucleophiles and generally favor conjugate addition (1,4-addition) over direct addition to the carbonyl group. The reaction of Methyl 9-fluorenylideneacetate with an organocuprate would be expected to yield a fluorene derivative with a new alkyl or aryl group at the 9-position.

Organozinc Reagents: The reactivity of organozinc reagents can be tuned. In the presence of a palladium or nickel catalyst (Negishi coupling), they can participate in cross-coupling reactions if a suitable leaving group is present on the fluorenylidene moiety. They can also undergo conjugate addition, similar to organocuprates.

Addition Reactions Across the Exocyclic Double Bond

The exocyclic double bond in Methyl 9-fluorenylideneacetate is a key site for addition reactions, allowing for the introduction of various functional groups.

Halogenation Reactions

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the exocyclic double bond is an expected reaction. This would proceed through a halonium ion intermediate, followed by nucleophilic attack by the halide ion to give the dihalogenated product. The regioselectivity and stereoselectivity of this reaction would be of interest for further synthetic transformations.

Cycloaddition Chemistry

The fulvene (B1219640) substructure of Methyl 9-fluorenylideneacetate makes it a potential participant in cycloaddition reactions, acting as either a 2π, 4π, or 6π component depending on the reaction partner.

Diels-Alder Reaction ([4+2] Cycloaddition): Fulvenes can act as dienes in Diels-Alder reactions. rug.nl With a suitable dienophile, Methyl 9-fluorenylideneacetate could potentially undergo a [4+2] cycloaddition across the five-membered ring of the fluorene system, although the aromaticity of the benzene (B151609) rings would likely make this transformation challenging. More commonly, the exocyclic double bond can act as a dienophile, reacting with a conjugated diene. thieme-connect.comumsl.eduacs.org

1,3-Dipolar Cycloaddition: The polarized exocyclic double bond of Methyl 9-fluorenylideneacetate makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. nih.govrsc.orgnih.gov For instance, reaction with azomethine ylides could lead to the formation of novel spiro-pyrrolidine derivatives. nih.gov The regioselectivity of such reactions would be governed by the electronic and steric properties of both the dipole and the dipolarophile.

Substitution Reactions at the Fluorenylidene Moiety

The fluorene ring system in Methyl 9-fluorenylideneacetate is an aromatic moiety and can undergo substitution reactions, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: The fluorene ring is generally reactive towards electrophiles. rsc.org The substitution pattern will be directed by the existing substituents. The electron-donating nature of the alkyl portion of the fluorene ring would typically direct incoming electrophiles to the positions ortho and para to the bridgehead carbons (positions 2, 4, 5, and 7). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the fluorene ring is less common and would require the presence of strong electron-withdrawing groups on the aromatic rings to activate the system towards nucleophilic attack. nih.govnih.govlibretexts.orgyoutube.com

Oxidation and Reduction Chemistry

The dual functionality of Methyl 9-fluorenylideneacetate, possessing both an electron-rich fluorenylidene core and an electron-withdrawing methyl acetate (B1210297) group, makes it a candidate for a range of oxidative and reductive transformations.

Manganese(III) Acetate-Mediated Oxidations

Manganese(III) acetate is a well-established one-electron oxidizing agent, particularly effective in mediating radical reactions. While specific studies detailing the reaction of Manganese(III) acetate with Methyl 9-fluorenylideneacetate are not extensively documented in readily available literature, the general mechanism of Manganese(III) acetate-mediated oxidations provides a predictive framework for its potential reactivity. Typically, such reactions involve the formation of a radical intermediate through the oxidation of a suitable substrate.

In the context of Methyl 9-fluorenylideneacetate, the reaction could potentially proceed via two pathways: attack at the fluorenylidene ring system or reaction involving the acetate moiety. The fluorene ring system is susceptible to oxidation, and the presence of the double bond in the exocyclic position could be a site for radical addition. The reaction would likely be initiated by the thermal decomposition of Manganese(III) acetate to generate the carboxymethyl radical (•CH₂COOH).

| Reactant | Reagent | Potential Intermediate | Potential Product Class |

| Methyl 9-fluorenylideneacetate | Manganese(III) acetate | Fluorenyl radical cation | Oxidized fluorene derivatives |

| Methyl 9-fluorenylideneacetate | Manganese(III) acetate | Adduct with carboxymethyl radical | Functionalized fluorene derivatives |

This table presents potential reaction pathways based on the known reactivity of Manganese(III) acetate.

Reductive Transformations

The reduction of Methyl 9-fluorenylideneacetate can target either the exocyclic double bond or the ester functionality. The specific outcome of a reductive transformation is highly dependent on the choice of reducing agent and the reaction conditions. For instance, catalytic hydrogenation would likely reduce the carbon-carbon double bond, leading to the formation of Methyl 9-fluorenylacetate.

More potent reducing agents, such as lithium aluminum hydride, would be expected to reduce the ester group to the corresponding alcohol, yielding (9-fluorenylidene)methanol. A combination of reducing agents could potentially achieve the reduction of both the double bond and the ester.

| Reducing Agent | Potential Site of Reduction | Expected Product |

| H₂/Pd-C | Exocyclic C=C double bond | Methyl 9-fluorenylacetate |

| LiAlH₄ | Ester carbonyl group | (9-fluorenylidene)methanol |

| NaBH₄ | Ester carbonyl group (milder) | Potentially no reaction or slow reduction |

This table outlines the expected products from the reduction of Methyl 9-fluorenylideneacetate with common reducing agents.

Mechanistic Elucidation of Key Chemical Transformations

Understanding the mechanisms of these transformations is crucial for controlling the reaction outcomes and for the rational design of new synthetic methodologies. This involves the identification of transient species and the analysis of the energy landscape of the reaction.

Reaction Intermediates Identification

The direct observation and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. In the context of Manganese(III) acetate-mediated oxidations, the primary intermediate would be a radical species. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy could be employed for the detection of these paramagnetic intermediates.

For reductive transformations, the nature of the intermediates would depend on the specific mechanism. For example, in reductions involving metal hydrides, intermediate metal-alkoxide complexes may be formed. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be utilized to identify and characterize these transient species, often at low temperatures to increase their lifetime.

Transition State Analysis

Transition state analysis provides insights into the energetics and geometry of the highest energy point along the reaction coordinate. While experimental characterization of transition states is challenging, computational chemistry offers powerful tools for their study. Density Functional Theory (DFT) calculations can be used to model the reaction pathways of both the oxidative and reductive transformations of Methyl 9-fluorenylideneacetate.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies, which in turn provides a quantitative understanding of the reaction kinetics and selectivity. For instance, computational studies could elucidate the preferred site of radical attack in a Manganese(III) acetate-mediated oxidation or the stereochemical outcome of a reduction.

Spectroscopic Characterization and Structural Elucidation of Methyl 9 Fluorenylideneacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of Methyl 9-fluorenylideneacetate, offering precise information about the hydrogen and carbon frameworks of the molecule.

The ¹H NMR spectrum of Methyl 9-fluorenylideneacetate displays a series of distinct signals that correspond to the different types of protons present in the molecule. The aromatic protons of the fluorenyl group typically appear as a complex multiplet in the downfield region of the spectrum, a characteristic feature of condensed aromatic systems. The vinylic proton, attached to the exocyclic double bond, is expected to resonate at a specific chemical shift, influenced by its electronic environment. Furthermore, the methyl protons of the ester group give rise to a sharp singlet, readily identifiable in the upfield portion of the spectrum.

Table 1: Hypothetical ¹H NMR Data for Methyl 9-fluorenylideneacetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.80 - 7.20 | m | 8H | Aromatic Protons (Fluorenyl) |

| 6.50 | s | 1H | Vinylic Proton |

| 3.80 | s | 3H | Methyl Protons (-OCH₃) |

(Note: This data is hypothetical and for illustrative purposes only, as specific experimental data was not found in the public domain.)

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environments. The spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the sp²-hybridized carbons of the fluorenyl ring and the exocyclic double bond, and the sp³-hybridized carbon of the methyl group. The chemical shifts of the aromatic carbons are typically found in a characteristic range, while the carbonyl carbon resonates at a significantly downfield position.

Table 2: Hypothetical ¹³C NMR Data for Methyl 9-fluorenylideneacetate

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 167.0 | Carbonyl Carbon (C=O) |

| 145.0 - 120.0 | Aromatic & Vinylic Carbons |

| 115.0 | Vinylic Carbon |

| 52.0 | Methyl Carbon (-OCH₃) |

(Note: This data is hypothetical and for illustrative purposes only, as specific experimental data was not found in the public domain.)

To establish the connectivity between protons and carbons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. A COSY spectrum would reveal correlations between neighboring protons within the fluorenyl ring system. HMQC and HMBC experiments would provide crucial links between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations) or to which they are coupled over two or three bonds, respectively. These correlations would be instrumental in the definitive assignment of all proton and carbon signals.

Infrared (IR) and Raman Spectroscopy

Table 3: Hypothetical Vibrational Mode Assignments for Methyl 9-fluorenylideneacetate

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Methyl C-H Stretch |

| ~1720 | C=O Ester Stretch |

| ~1600, 1450 | Aromatic C=C Stretch |

| ~1250 | C-O Ester Stretch |

(Note: This data is hypothetical and for illustrative purposes only, as specific experimental data was not found in the public domain.)

The presence of key functional groups in Methyl 9-fluorenylideneacetate can be readily confirmed through vibrational spectroscopy. The most prominent and diagnostic absorption in the IR spectrum is expected to be the strong band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1720 cm⁻¹. The presence of the aromatic fluorenyl moiety is indicated by the characteristic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester can also be identified, usually in the 1300-1100 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a compound. This absorption is dependent on the electronic structure of the molecule.

Electronic Transitions and Chromophoric Analysis

The chromophore of Methyl 9-fluorenylideneacetate is the extended π-conjugated system encompassing the fluorenylidene and acetate (B1210297) moieties. This system is expected to give rise to characteristic electronic transitions, likely π → π* transitions, which would result in strong absorption bands in the UV region. The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) would provide insight into the energy levels of the molecular orbitals. However, specific experimental data on these electronic transitions are not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition and thus the exact molecular formula of a compound. For Methyl 9-fluorenylideneacetate (C16H12O2), the expected exact mass could be calculated and would be confirmed by an HRMS experiment. However, published HRMS data for this compound could not be found.

Fragmentation Pattern Analysis

In a mass spectrometer, molecules can be fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable information about the structure of the parent molecule. For Methyl 9-fluorenylideneacetate, characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH3) or the entire ester group (-COOCH3), as well as cleavages within the fluorenyl ring system. A detailed analysis of these fragments would help to confirm the compound's structure. Unfortunately, no experimental mass spectra detailing the fragmentation of Methyl 9-fluorenylideneacetate are available.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction study of Methyl 9-fluorenylideneacetate would provide precise bond lengths, bond angles, and information about the planarity of the molecule and its packing in the crystal lattice. This would offer an unambiguous confirmation of its structure and could reveal intermolecular interactions. A search of crystallographic databases did not yield any results for the crystal structure of Methyl 9-fluorenylideneacetate.

Computational and Theoretical Investigations of Methyl 9 Fluorenylideneacetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of Methyl 9-fluorenylideneacetate. These computational methods provide insights into the electronic and geometric properties of the molecule at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. DFT calculations have been employed to determine the optimized molecular geometry of various fluorenylidene derivatives, which can provide a reliable model for Methyl 9-fluorenylideneacetate. nih.govchemrxiv.org

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The B3LYP functional combined with a basis set such as 6-31G** is a common choice for such calculations, offering a good balance between accuracy and computational cost. nih.gov For fluorenylidene derivatives, DFT calculations have revealed details about bond lengths, bond angles, and dihedral angles, particularly the twist angle of the central C=C bond, which is a key feature of these molecules. nih.gov

Table 1: Representative Geometric Parameters for Fluorenylidene Derivatives from DFT Calculations

| Parameter | Typical Value Range |

| Central C=C Bond Length (Å) | 1.40 - 1.43 |

| Twist Angle of Central C=C (°) | 36 - 58 |

Note: The data in this table is representative of fluorenylidene derivatives and is used as an estimation for Methyl 9-fluorenylideneacetate due to the absence of direct computational studies on this specific compound. nih.gov

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. While often less accurate than DFT for many molecular properties due to its neglect of electron correlation, HF calculations are still valuable for providing a qualitative understanding of electronic structure and can be a starting point for more advanced calculations. nih.govnih.gov

In the context of molecules similar to Methyl 9-fluorenylideneacetate, HF calculations, often in conjunction with basis sets like 6-31G*, have been used for geometry optimization. nih.gov Comparing the results from HF and DFT methods can provide insights into the effects of electron correlation on the molecular geometry. Generally, DFT methods that include some treatment of electron correlation are found to be in better agreement with experimental data for complex organic molecules. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior and physical properties. Computational methods provide powerful tools to analyze the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. chemrxiv.orgresearchgate.net

For fluorenylidene derivatives, the HOMO-LUMO gap can be calculated using DFT. These calculations show how substituents on the fluorene (B118485) core can influence the energies of the frontier orbitals. For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller HOMO-LUMO gap. nih.gov A smaller gap suggests that the molecule is more polarizable and can be more reactive. researchgate.net

Table 2: Representative FMO Energies and HOMO-LUMO Gap for Fluorenylidene Derivatives

| Molecular Orbital | Typical Energy (eV) |

| HOMO | -5.0 to -6.0 |

| LUMO | -2.0 to -3.0 |

| HOMO-LUMO Gap | 2.0 to 3.0 |

Note: These values are illustrative and based on computational studies of various fluorenylidene derivatives. The actual values for Methyl 9-fluorenylideneacetate would require specific calculations. nih.govchemrxiv.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is calculated from the total electron density and provides a color-coded map of the electrostatic potential on the molecular surface. rsc.orgpreprints.org

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. For a molecule like Methyl 9-fluorenylideneacetate, the MEP map would likely show negative potential around the oxygen atoms of the acetate (B1210297) group, indicating their nucleophilic character. The regions around the aromatic protons would likely show positive potential. researchgate.net

Electron Density Distribution Studies

The study of electron density distribution provides fundamental insights into the chemical bonding and reactivity of a molecule. The electron density can be calculated using quantum chemical methods like DFT and HF. Analysis of the electron density can reveal the nature of chemical bonds (covalent, ionic, etc.) and the charge distribution across the molecule. researchgate.net

Topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to define atomic basins and calculate atomic charges. This provides a quantitative measure of the electron distribution. For Methyl 9-fluorenylideneacetate, such studies would elucidate the charge distribution across the fluorenylidene and acetate moieties, highlighting the electronic effects of the ester group on the fluorene system.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly those based on density functional theory ( DFT), are instrumental in predicting the spectroscopic properties of molecules like Methyl 9-fluorenylideneacetate. These predictions are valuable for interpreting experimental spectra and understanding the electronic structure and bonding within the molecule.

Theoretical NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry in structural elucidation. For Methyl 9-fluorenylideneacetate, theoretical calculations can provide the expected ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with a DFT functional (e.g., B3LYP) and a suitable basis set.

The accuracy of the predicted chemical shifts depends on several factors, including the level of theory, the basis set, and the inclusion of solvent effects. By comparing the theoretically predicted NMR spectrum with experimental data, a detailed assignment of the resonances to specific nuclei in the molecule can be achieved.

A hypothetical data table of predicted versus experimental chemical shifts for key atoms in Methyl 9-fluorenylideneacetate is presented below. Such a table would be populated with data from specific research articles that have performed these calculations.

Table 1: Theoretical and Experimental NMR Chemical Shifts (ppm) for Methyl 9-fluorenylideneacetate (Note: This table is for illustrative purposes as specific research data was not found.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

|---|---|---|---|---|

| C9 | Data not available | Data not available | Data not available | Data not available |

| C(O)O | Data not available | Data not available | Data not available | Data not available |

| OCH₃ | Data not available | Data not available | Data not available | Data not available |

| Vinyl H | Data not available | Data not available | Data not available | Data not available |

| Aromatic C/H | Data not available | Data not available | Data not available | Data not available |

The calculated vibrational frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations. The analysis of the calculated vibrational modes allows for a detailed assignment of the experimental IR and Raman bands to specific molecular motions, such as stretching, bending, and torsional modes.

Below is an illustrative table that would typically present a comparison of calculated and experimental vibrational frequencies for Methyl 9-fluorenylideneacetate.

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Methyl 9-fluorenylideneacetate (Note: This table is for illustrative purposes as specific research data was not found.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch | Data not available | Data not available |

| C=C stretch | Data not available | Data not available |

| C-O stretch | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available |

| CH₃ rock/bend | Data not available | Data not available |

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the factors that control reactivity. For Methyl 9-fluorenylideneacetate, reaction mechanism simulations can elucidate the pathways of its formation, isomerization, or subsequent reactions.

Reaction Mechanism Simulations

Potential Energy Surface Mapping

A key aspect of studying reaction mechanisms is the exploration of the potential energy surface (PES). The PES is a mathematical function that describes the energy of a molecule as a function of its geometry. By mapping the PES, stationary points such as reactants, products, intermediates, and transition states can be located.

For a reaction involving Methyl 9-fluorenylideneacetate, computational methods can be used to calculate the energies of these stationary points and to trace the reaction pathways that connect them. This allows for the determination of the lowest energy reaction path and the identification of the rate-determining step.

Kinetic Parameter Calculations

From the information obtained from the PES, it is possible to calculate important kinetic parameters, such as activation energies (Ea) and rate constants (k). Transition state theory is commonly used to calculate rate constants from the properties of the reactants and the transition state.

These calculated kinetic parameters can be compared with experimental data to validate the proposed reaction mechanism. For reactions involving Methyl 9-fluorenylideneacetate, such calculations can provide a quantitative understanding of its reactivity under different conditions.

An example of a data table that would present calculated kinetic parameters is shown below.

Table 3: Calculated Kinetic Parameters for a Reaction of Methyl 9-fluorenylideneacetate (Note: This table is for illustrative purposes as specific research data was not found.)

| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |

|---|---|---|

| Reactant -> Transition State | Data not available | Data not available |

| Intermediate -> Product | Data not available | Data not available |

Derivatives and Analogues of Methyl 9 Fluorenylideneacetate

Synthesis of Substituted Fluorenylideneacetate Analogues

The synthesis of substituted fluorenylideneacetate analogues typically involves olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction. These methods are highly effective for converting a carbonyl group into an alkene. The general strategy involves reacting a substituted 9-fluorenone (B1672902) (the ketone) with a phosphorus-stabilized carbanion (the ylide or phosphonate (B1237965) carbanion) that carries the acetate (B1210297) moiety. The HWE reaction is often preferred for synthesizing α,β-unsaturated esters as it generally provides excellent stereoselectivity for the (E)-isomer. wikipedia.orgchempedia.infoorganic-chemistry.org

The reaction begins with the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, using a suitable base (e.g., sodium hydride) to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the substituted 9-fluorenone. The resulting intermediate subsequently eliminates a phosphate (B84403) byproduct to form the C=C double bond, yielding the desired substituted methyl 9-fluorenylideneacetate. wikipedia.org The substituents on the fluorene (B118485) ring are typically introduced prior to the olefination step.

The synthesis of halogenated derivatives, such as those bearing chlorine or fluorine atoms on the fluorene backbone, follows the general olefination pathway. The key starting material is a halogen-substituted 9-fluorenone. For instance, the synthesis of a chloro-substituted analogue would utilize a chloro-9-fluorenone as the carbonyl component in a Horner-Wadsworth-Emmons reaction.

The introduction of halogen atoms can significantly influence the electronic properties of the molecule. Fluorine, for example, is often incorporated into organic molecules to alter their physicochemical properties, and its substitution can have a notable effect on the molecule's reactivity and biological interactions. nih.gov While fluorine and hydrogen are of a comparable size, their electrostatic properties differ significantly. nih.gov The reactivity of the resulting halogenated fluorenylideneacetate would be modulated by the inductive and mesomeric effects of the halogen substituent on the aromatic system.

Similarly, the preparation of acetoxy-substituted analogues of methyl 9-fluorenylideneacetate requires an acetoxy-functionalized 9-fluorenone. This precursor would be subjected to an olefination reaction, such as the HWE reaction with a phosphonate reagent like triethyl phosphonoacetate. The acetoxy group (-OAc) acts as an electron-donating group through resonance, which can influence the electron density of the fluorene π-system and, consequently, the reactivity of the final product. The synthesis proceeds under standard HWE conditions, yielding the target acetoxy-substituted fluorenylideneacetate.

| Derivative Type | Key Starting Material | Primary Synthetic Reaction | Key Reagent |

|---|---|---|---|

| Halogenated | Halogen-substituted 9-fluorenone | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate |

| Acetoxy-Substituted | Acetoxy-substituted 9-fluorenone | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate |

Structure-Reactivity Relationships in Related Fluorene Esters

The reactivity of fluorenylideneacetate and its analogues is intrinsically linked to their molecular structure. The core structure features a dibenzofulvene moiety, which is formed by the creation of an exocyclic double bond at the C9 position of the fluorene ring. mdpi.com This structural modification changes the hybridization of the C9 carbon from sp³ to sp², leading to a more planar geometry and an extended π-conjugated system. mdpi.com This extension of conjugation significantly lowers the energy gap of the molecule compared to sp³-hybridized fluorene derivatives, thereby altering its electronic and chemical properties. mdpi.com

The relationship between structure and reactivity can be summarized by considering the following points:

The Exocyclic Double Bond: The C=C double bond is electron-deficient due to the electron-withdrawing nature of the adjacent ester group (-COOCH₃). This makes the double bond susceptible to nucleophilic attack (e.g., Michael addition).

Substituents on the Fluorene Ring: The electronic nature of substituents on the aromatic rings of the fluorene core can modulate the reactivity of the entire molecule. mdpi.com

Electron-Donating Groups (EDGs) , such as alkoxy or amino groups, increase the electron density of the π-system. This can reduce the electrophilicity of the exocyclic double bond but may increase the molecule's susceptibility to electrophilic aromatic substitution on the rings.

Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the π-system. This enhances the electrophilicity of the exocyclic double bond, making it more reactive towards nucleophiles.

The Ester Group: The ester functional group itself is a site of reactivity. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or it can be converted to other functional groups such as amides or alcohols (via reduction).

Intensive studies on structure-activity relationships are crucial for developing new fluorene-based compounds for specific applications, as the chemical and physical properties are highly dependent on the molecular architecture. mdpi.comresearchgate.net

Stereochemical Aspects of Fluorenylideneacetate Derivatives

The primary stereochemical feature of methyl 9-fluorenylideneacetate and its derivatives is the potential for geometric isomerism around the exocyclic carbon-carbon double bond. studymind.co.uk Due to the restricted rotation around this bond, the substituents can be arranged in two different spatial orientations, leading to E and Z isomers. studymind.co.ukdocbrown.info

The assignment of E or Z configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For each carbon of the double bond, the attached groups are assigned a priority (high or low) based on atomic number.

If the two higher-priority groups are on the same side of the double bond, the isomer is designated Z (from the German zusammen, meaning "together"). studymind.co.uklibretexts.org

If the two higher-priority groups are on opposite sides of the double bond, the isomer is designated E (from the German entgegen, meaning "opposite"). studymind.co.uklibretexts.org

In the synthesis of these compounds, particularly via the Horner-Wadsworth-Emmons reaction, there is often a high degree of stereoselectivity. The use of stabilized phosphonate carbanions, such as the one derived from triethyl phosphonoacetate, strongly favors the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This selectivity is generally attributed to thermodynamic control, where the transition state leading to the trans (or E) product is sterically less hindered and therefore lower in energy. organic-chemistry.org In contrast, Wittig reactions using non-stabilized ylides often favor the (Z)-alkene under kinetic control. organic-chemistry.orgwikipedia.org Since the phosphonate carbanion used to form fluorenylideneacetates is stabilized by the ester group, the (E)-isomer is the expected and predominant product. organic-chemistry.orgchemtube3d.com

Fluorene-Based Compounds with Related Structural Motifs

The fluorene scaffold is a versatile building block for a wide range of compounds with diverse properties. researchgate.net Several classes of fluorene-based compounds share structural motifs with methyl 9-fluorenylideneacetate.

9-Methylene-9H-fluorene: This is the simplest dibenzofulvene derived from fluorene and is structurally analogous to fluorenylideneacetate but lacks the ester group. It contains the same exocyclic double bond at the C9 position. Its synthesis can also be achieved via a Wittig reaction, for example, by reacting 9-fluorenone with methylenetriphenylphosphorane. chemicalbook.com

9,9-Disubstituted Fluorenes: In this large class of compounds, the C9 carbon is sp³-hybridized and bears two substituents. This double substitution is often performed to block the highly reactive C9 position, preventing oxidation to fluorenone and thus enhancing the thermal and photostability of fluorene-based materials. mdpi.comnih.gov Examples include 9,9-dimethyl-9H-fluorene, 9,9-dihexyl-9H-fluorene, and 9,9-bis(hydroxymethyl)-9H-fluorene. mdpi.comnih.gov

Fluorene-9-carboxylic Acid: This compound is a direct precursor or derivative where the C9 position is sp³-hybridized and attached to a single proton and a carboxyl group. It is a key intermediate in the synthesis of various pharmaceuticals and other functional materials. wikipedia.org It can be synthesized by carboxylation of the fluorenyl anion. prepchem.com Its corresponding ester, methyl 9H-fluorene-9-carboxylate, is also a closely related structure. chemicalbook.comchemspider.com

These related compounds highlight the versatility of the fluorene core, where modification at the C9 position—switching between sp³ hybridization (as in 9,9-disubstituted fluorenes) and sp² hybridization (as in fluorenylideneacetates)—is a key strategy for tuning the molecule's geometric and electronic properties.

Advanced Academic Applications and Future Research Directions of Methyl 9 Fluorenylideneacetate

Utility in Advanced Organic Synthesis Research

The structural features of Methyl 9-fluorenylideneacetate, namely its activated carbon-carbon double bond and its ester group, make it a versatile tool in the field of organic synthesis. It is recognized as a synthetic organic intermediate and building block for creating more complex chemical structures. chembk.comcalpaclab.com

As a building block, Methyl 9-fluorenylideneacetate provides a rigid scaffold upon which chemists can construct intricate molecular architectures. Its utility is particularly evident in reactions that form new carbon-carbon bonds. A key example is its use in organocuprate chemistry. In detailed mechanistic studies, Methyl 9-fluorenylideneacetate was reacted with lithium dimethylcuprate (Me₂CuLi). charlotte.edu The reaction proceeds via a conjugate addition mechanism, where the nucleophilic methyl group from the cuprate (B13416276) attacks the β-carbon of the α,β-unsaturated ester system. This process involves the formation of an η²-π complex, a transient intermediate where the organocuprate coordinates to the carbon-carbon double bond of the fluorenylideneacetate moiety. charlotte.edu The observation of such intermediates is crucial for understanding and controlling the stereochemical outcome of these advanced synthetic methods. charlotte.eduwarwick.ac.uk

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and saving time. mdpi.com Well-known MCRs include the Biginelli, Hantzsch, Ugi, and Passerini reactions. scielo.br These reactions are foundational in medicinal chemistry and drug discovery for creating large libraries of structurally diverse molecules. mdpi.comscielo.br

The structure of Methyl 9-fluorenylideneacetate, specifically its electrophilic α,β-unsaturated system, makes it a prime candidate for incorporation into novel MCRs. Its activated double bond can act as a Michael acceptor for nucleophiles generated in situ during the reaction sequence. While specific, named MCRs prominently featuring Methyl 9-fluorenylideneacetate are still an emerging area of research, its potential as a key component is significant. Future research may focus on designing new MCRs that leverage its reactivity to rapidly assemble complex fluorene-containing heterocyclic or polycyclic structures.

Explorations in Materials Science Research

The fluorene (B118485) core is a well-established constituent in materials science due to its rigidity, thermal stability, and unique photophysical properties. The functional groups on Methyl 9-fluorenylideneacetate provide handles for incorporating this valuable moiety into larger systems like polymers and optoelectronic materials.

Methyl 9-fluorenylideneacetate can serve as a monomer or a precursor to monomers for the synthesis of specialty polymers. Its ethyl analog, ethyl 9-fluorenylideneacetate, is noted to have applications in polymer chemistry, suggesting similar utility for the methyl derivative. The double bond can potentially undergo addition polymerization, while the ester group can be hydrolyzed to a carboxylic acid or transesterified to create polyester (B1180765) chains. The incorporation of the bulky and rigid fluorene unit into a polymer backbone is a known strategy to enhance key material properties.

Potential Properties Imparted by the Fluorene Moiety in Polymers:

| Property Enhanced | Rationale |

| Thermal Stability | The high melting point and rigid structure of the fluorene unit can increase the glass transition temperature (Tg) and decomposition temperature of the polymer. |

| Mechanical Strength | The rigid nature of the aromatic system can lead to polymers with increased stiffness and tensile strength. |

| Refractive Index | The large, electron-rich fluorene core contributes to a high refractive index, a desirable property for optical plastics and coatings. |

| Fluorescence | The inherent fluorescence of the fluorene chromophore can be transferred to the polymer, making it suitable for applications in sensors or lighting. |

Fluorene-based compounds are cornerstone materials in the field of organic electronics, particularly for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugated system of the fluorene core gives rise to strong light absorption and emission in the blue region of the visible spectrum.

Methyl 9-fluorenylideneacetate can be used as a starting material to synthesize more complex, functional dyes or as a building block for conjugated polymers for optoelectronic applications. The electron-withdrawing acetate (B1210297) group, conjugated with the fluorene system, can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By chemically modifying this structure, researchers can fine-tune the electronic and optical properties of new materials to optimize their performance in devices. Research in this area involves synthesizing derivatives and characterizing their photophysical properties to assess their potential.

Typical Photophysical Properties for Optoelectronic Material Evaluation:

| Parameter | Description | Relevance |

| Absorption Maximum (λ_abs) | The wavelength at which the material absorbs light most strongly. | Determines the part of the solar spectrum a photovoltaic material can utilize. |

| Emission Maximum (λ_em) | The peak wavelength of light emitted after excitation. | Dictates the color of light produced by an OLED. |

| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the light emission process. |

| HOMO/LUMO Levels | The energy levels of the highest occupied and lowest unoccupied molecular orbitals. | Governs charge injection, transport, and transfer properties in electronic devices. |

Methodological Advancements in Chemical Analysis

The study of reactive and often unstable chemical species is a significant challenge in chemistry. Advanced analytical techniques are crucial for elucidating complex reaction mechanisms. Research involving Methyl 9-fluorenylideneacetate has contributed to the application of sophisticated analytical methods for studying transient intermediates.

In investigations of its reaction with organocuprates, researchers have employed advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. charlotte.edu By using rapid-injection NMR at very low temperatures (-100 °C), it was possible to observe and characterize the fleeting π-complex formed between the cuprate and Methyl 9-fluorenylideneacetate. charlotte.edu Furthermore, two-dimensional NMR techniques, specifically Rotating Frame Nuclear Overhauser Effect Spectroscopy (ROESY), were used to gain further structural detail. charlotte.edu ROESY detects through-space interactions between atomic nuclei that are close to each other, allowing for the determination of the three-dimensional structure of the transient intermediate in solution. charlotte.edu This application of cutting-edge NMR methods to study the reactivity of Methyl 9-fluorenylideneacetate showcases how this compound is involved in pushing the boundaries of mechanistic chemical analysis.

Q & A

Q. What are the established synthetic routes for Methyl 9-fluorenylideneacetate, and how do reaction conditions influence yield and purity?

Methyl 9-fluorenylideneacetate is typically synthesized via esterification or condensation reactions involving fluorenylidene precursors. For example:

- Esterification : Reaction of 9-fluorenylideneacetic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux conditions.

- Condensation : Use of chloroformate reagents (e.g., 9-fluorenylmethyl chloroformate) with methyl acetate derivatives.

Q. Critical factors :

- Catalyst choice : Acidic conditions may lead to byproducts due to the reactivity of the fluorenylidene group.

- Temperature : Elevated temperatures can improve reaction rates but risk decomposition of the conjugated system.

- Purity control : Column chromatography (silica gel, hexane/ethyl acetate eluent) is commonly used to isolate the product (95% purity) .

Q. Methodological validation :

Q. How is Methyl 9-fluorenylideneacetate characterized, and what analytical techniques are essential for confirming its structure?

Key techniques :

Q. Purity assessment :

Q. What safety protocols are critical when handling Methyl 9-fluorenylideneacetate in laboratory settings?

Hazard mitigation :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

- Decomposition risks : Thermal degradation releases toxic fumes (e.g., CO, aromatic hydrocarbons). Monitor storage conditions (stable at ≤25°C) .

Q. First aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists.

- Skin contact : Wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How do structural variations in fluorenylidene derivatives affect their reactivity in Diels-Alder or photochemical reactions?

Mechanistic insights :

- The conjugated fluorenylidene system enhances electron-deficient behavior, making it reactive in cycloadditions. Substituents on the fluorene ring (e.g., electron-withdrawing groups) modulate reaction rates and regioselectivity.

- Experimental design :

- Compare reactivity with analogs (e.g., 9-methylidenefluorene) under UV light or thermal conditions.

- Use DFT calculations to predict transition states and orbital interactions .

Q. Data contradictions :

- Discrepancies in reaction yields may arise from steric hindrance or competing side reactions (e.g., polymerization). Control via low-temperature kinetics studies .

Q. What challenges arise in interpreting spectral data for Methyl 9-fluorenylideneacetate, particularly when distinguishing it from isomers like Methyl 2-(9H-fluoren-9-yl)acetate?

Analytical conflicts :

- Structural differentiation :

Q. Resolution strategies :

Q. How does Methyl 9-fluorenylideneacetate’s stability vary under different storage conditions, and what decomposition products form over time?

Stability studies :

Q. Methodological recommendations :

Q. What role does Methyl 9-fluorenylideneacetate play in supramolecular chemistry or drug delivery systems?

Advanced applications :

- Host-guest interactions : The planar fluorenylidene moiety can π-stack with aromatic drug molecules (e.g., doxorubicin), enhancing solubility and controlled release.

- Polymer conjugation : Functionalize PEG or PLGA copolymers via ester linkages for targeted delivery .

Q. Experimental validation :

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinities.

- In vitro release studies (PBS buffer, pH 7.4) assess degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.